molecular formula C5H5N3NaO2+ B15132989 sodium;3-oxo-2H-pyrazine-2-carboxamide

sodium;3-oxo-2H-pyrazine-2-carboxamide

Cat. No.: B15132989
M. Wt: 162.10 g/mol
InChI Key: VOTFGSLRNLKDGI-UHFFFAOYSA-N
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Description

Sodium;3-oxo-2H-pyrazine-2-carboxamide is a sodium salt derived from 3-hydroxypyrazine-2-carboxamide (IUPAC name: 2-oxo-1H-pyrazine-3-carboxamide). The parent compound features a pyrazine ring substituted with a hydroxyl (or keto) group at position 3 and a carboxamide group at position 2 . The sodium salt enhances solubility, making it more suitable for pharmaceutical applications.

Properties

Molecular Formula

C5H5N3NaO2+

Molecular Weight

162.10 g/mol

IUPAC Name

sodium;3-oxo-2H-pyrazine-2-carboxamide

InChI

InChI=1S/C5H5N3O2.Na/c6-4(9)3-5(10)8-2-1-7-3;/h1-3H,(H2,6,9);/q;+1

InChI Key

VOTFGSLRNLKDGI-UHFFFAOYSA-N

Canonical SMILES

C1=NC(C(=O)N=C1)C(=O)N.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium;3-oxo-2H-pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride to yield the corresponding acyl chloride. This acyl chloride is then treated with sodium hydroxide to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Sodium;3-oxo-2H-pyrazine-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium;3-oxo-2H-pyrazine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex pyrazine derivatives.

    Biology: The compound is studied for its potential antimicrobial and antitubercular activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including tuberculosis.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of sodium;3-oxo-2H-pyrazine-2-carboxamide involves its interaction with specific molecular targets. In the case of its antitubercular activity, the compound is believed to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition disrupts the cell wall synthesis, leading to the death of the mycobacteria .

Comparison with Similar Compounds

3-Hydroxy-6-nitropyrazine-2-carboxamide

  • Structure : Nitro group at position 4.
  • Synthesis: Nitration of 3-hydroxypyrazine-2-carboxamide using KNO₃ and H₂SO₄ .
  • Properties : Increased electron-withdrawing effects from the nitro group may enhance reactivity in further substitutions.

3-Methoxy-2-aminopyrazine

  • Structure : Methoxy group at position 3, amine at position 2.
  • Synthesis : Chlorination of 3-hydroxypyrazine-2-carboxamide followed by methoxy substitution and Hofmann rearrangement .
  • Properties : Methoxy group improves lipophilicity, aiding membrane permeability.
  • Applications : Key intermediate in sulfalene synthesis .

3-Isopropylpyrazine-2-carboxamide

  • Structure : Isopropyl group at position 3.
  • Synthesis: Not detailed in evidence, but likely involves alkylation or substitution reactions.
  • Properties: Hydrophobic isopropyl group enhances binding to nonpolar targets.

Nucleoside Analogues

2-Oxo-pyrazine-3-carboxamide-yl Nucleoside Analogues

  • Structure : 2-Oxo-pyrazine-3-carboxamide conjugated to a bicyclic nucleoside (e.g., compound 8a in ).
  • Synthesis : Coupling of 2-oxo-pyrazine-3-carboxamide with modified nucleosides via glycosidic bonds .
  • Properties : High water solubility (TC₅₀ > 200 μM) and potent antiviral activity (IC₅₀ = 5.63–7.41 μM against H1N1/H3N2) .
  • Applications : Anti-influenza agents targeting RNA-dependent RNA polymerase (RdRp) .

Hybrid Molecules with Heterocyclic Moieties

N-(3-Oxo-4H-1,4-benzoxazin-6-yl)-4-pyridin-2-ylpiperazine-1-carboxamide

  • Structure : Pyrazine carboxamide linked to benzoxazin and piperazine groups.
  • Synthesis : Multi-step coupling using EDCI/HOBt in DMF .
  • Properties : Enhanced binding affinity due to aromatic and basic nitrogen moieties.

(Z)-3-Amino-N-(3-aminopyrazine-2-carbonyl) Pyrazine-2-carbohydrazonic Acid

  • Structure : Dual pyrazine cores connected via a carbohydrazonic acid bridge.
  • Synthesis: Condensation of methyl 3-aminopyrazine-2-carboxylate with hydrazine derivatives .
  • Properties: Potential chelating properties due to multiple amino and carbonyl groups.
  • Applications : Anticancer or antimicrobial candidates (biological data pending) .

Data Tables

Table 1. Physicochemical Properties of Selected Pyrazine Carboxamides

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Key Applications
Sodium;3-oxo-2H-pyrazine-2-carboxamide C₅H₃N₃O₂Na 162.10* Not reported High (aqueous) Antiviral, antimicrobial
3-Hydroxy-6-nitropyrazine-2-carboxamide C₅H₄N₄O₄ 200.11 Not reported Moderate (DMSO) Synthetic intermediate
3-Methoxy-2-aminopyrazine C₅H₇N₃O 125.13 Not reported Low (organic) Sulfonamide precursor
3-Isopropylpyrazine-2-carboxamide C₈H₁₁N₃O 165.20 Not reported Low (ethanol) Kinase modulation
2-Oxo-pyrazine-3-carboxamide nucleoside (8a) C₁₃H₁₇N₃O₇ 327.29 Not reported High (aqueous) Anti-influenza therapy

*Calculated based on parent acid (C₅H₄N₃O₂, 138.10 g/mol) + Na (23 g/mol).

Q & A

Q. What are the key synthetic pathways for sodium;3-oxo-2H-pyrazine-2-carboxamide, and how can high yield and purity be ensured?

The compound is synthesized via nitration of 3-hydroxypyrazine-2-carboxamide using potassium nitrate (KNO₃) and sulfuric acid (H₂SO₄) under controlled conditions. Critical parameters include maintaining precise stoichiometry (e.g., 7 mmol substrate, 50 mmol POCl₃), temperature control (60–65°C for 8 hours), and neutralization with sodium hydroxide. These steps minimize side reactions and improve crystallinity . Post-synthesis purification via recrystallization or column chromatography further enhances purity .

Q. Which spectroscopic and chromatographic methods are standard for characterizing this compound?

Structural confirmation relies on nuclear magnetic resonance (NMR) for proton and carbon environments, mass spectrometry (MS) for molecular weight validation, and thin-layer chromatography (TLC) for reaction monitoring. For example, pyrazine derivatives are characterized by distinct aromatic proton signals (δ 8.0–9.0 ppm in ¹H NMR) and carbonyl resonances in ¹³C NMR . High-resolution MS ensures exact mass matching .

Q. What are the primary applications of this compound in medicinal chemistry?

The compound serves as a precursor for antiviral agents. Its pyrazine-carboxamide scaffold mimics nucleoside structures, enabling inhibition of viral RNA-dependent RNA polymerase (RdRp). Derivatives have shown activity against influenza A (IC₅₀ = 5.63–7.41 μM) with low cytotoxicity (TC₅₀ > 200 μM) .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the compound’s electronic properties and reaction pathways?

Hybrid DFT functionals incorporating exact exchange (e.g., B3LYP) improve accuracy in predicting thermochemical properties (e.g., atomization energies within 2.4 kcal/mol error). Computational studies can model nitration regioselectivity, hydrogen-bonding networks, and charge distribution to guide synthetic modifications .

Q. What experimental and computational strategies resolve contradictions in stability data for this compound?

Discrepancies between experimental stability (e.g., thermal decomposition points) and computational predictions arise from approximations in exchange-correlation functionals. Combining differential scanning calorimetry (DSC) with multi-configurational DFT (e.g., CAM-B3LYP) and validating with solvent effect models (COSMO-RS) can reconcile these differences .

Q. How does molecular docking elucidate interactions between this compound and biological targets like RdRp?

Docking simulations (e.g., AutoDock Vina) position the pyrazine-carboxamide moiety in RdRp’s active site, forming hydrogen bonds with conserved residues (e.g., Asp331, Lys376). Binding affinity (ΔG) and pose validation via molecular dynamics (MD) simulations (e.g., 100 ns trajectories) refine structure-activity relationships (SARs) .

Q. What methodologies optimize catalytic applications of pyrazine-carboxamide metal complexes?

Reacting this compound with palladium(II) salts yields [N,N-bis(pyridyl)pyrazine-dicarboxamide]Pd(II) complexes. These are characterized via ESI-MS (e.g., m/z 349 [M⁺ + H]) and tested in cross-coupling reactions (e.g., Suzuki-Miyaura) with aryl halides. Ligand design focuses on tuning steric bulk and electron density to enhance catalytic turnover .

Q. How are reaction conditions systematically optimized for synthesizing bioactive derivatives?

Design of experiments (DoE) approaches vary catalysts (e.g., EDCI/HOBt for amide coupling), solvents (DMF vs. THF), and temperatures. Reaction progress is monitored via TLC (Rf values) and HPLC purity checks. For example, coupling with thiazolidinone derivatives achieves >90% yield under DIPEA activation at 60°C .

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